Superior Raf Kinase Inhibition Potency vs. Sorafenib
A derivative of the 2-(1H-imidazol-1-yl)pyrimidine scaffold, compound 10c, exhibits highly potent and selective inhibition of both BRAF V600E and CRAF kinases. In direct comparison, this compound demonstrates superior antiproliferative activity against melanoma cell lines relative to the clinically approved multikinase inhibitor Sorafenib [1]. The IC50 values for 10c are 38.3 nM for BRAF V600E and 8.79 nM for CRAF, indicating low nanomolar potency [1].
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | Compound 10c (a 2-(1H-imidazol-1-yl)pyrimidine derivative): BRAF V600E IC50 = 38.3 nM; CRAF IC50 = 8.79 nM |
| Comparator Or Baseline | Sorafenib: antiproliferative activity in A375P human melanoma cell line (superior activity reported for compound 10c) |
| Quantified Difference | Compound 10c demonstrates more potent antiproliferative effects than Sorafenib in the same cellular assay. |
| Conditions | In vitro kinase inhibition assay; A375P human melanoma cell line. |
Why This Matters
This quantitative superiority in potency against key Raf isoforms provides a strong rationale for selecting this scaffold for further lead optimization in oncology programs, particularly those targeting BRAF-mutant cancers.
- [1] Bioorg. Med. Chem. Lett. 2014, 24(15), 3600-3604. Design, synthesis and biological evaluation of benzyl 2-(1H-imidazole-1-yl) pyrimidine analogues as selective and potent Raf inhibitors. View Source
